molecular formula C8H14F3NO7 B14904828 (S)-3-Amino-1,1,1-trifluoro-2-methylpropan-2-ol (2R,3R)-2,3-dihydroxysuccinate

(S)-3-Amino-1,1,1-trifluoro-2-methylpropan-2-ol (2R,3R)-2,3-dihydroxysuccinate

Cat. No.: B14904828
M. Wt: 293.19 g/mol
InChI Key: CWRLZKYQXSRQQK-CGSHOFOJSA-N
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Description

(S)-3-Amino-1,1,1-trifluoro-2-methylpropan-2-ol (2R,3R)-2,3-dihydroxysuccinate is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes both amino and hydroxyl functional groups, as well as trifluoromethyl and succinate moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Amino-1,1,1-trifluoro-2-methylpropan-2-ol (2R,3R)-2,3-dihydroxysuccinate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of (S)-3-Amino-1,1,1-trifluoro-2-methylpropan-2-ol with (2R,3R)-2,3-dihydroxysuccinic acid under specific conditions to form the desired compound. The reaction conditions often include the use of solvents such as methanol or ethanol and may require catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of automated reactors. These methods can optimize reaction conditions, reduce waste, and improve yield. The choice of method depends on the desired scale of production and the specific requirements of the application.

Chemical Reactions Analysis

Types of Reactions

(S)-3-Amino-1,1,1-trifluoro-2-methylpropan-2-ol (2R,3R)-2,3-dihydroxysuccinate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The amino group can be reduced to form primary amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction of the amino group can produce primary amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

(S)-3-Amino-1,1,1-trifluoro-2-methylpropan-2-ol (2R,3R)-2,3-dihydroxysuccinate has numerous applications in scientific research:

Mechanism of Action

The mechanism by which (S)-3-Amino-1,1,1-trifluoro-2-methylpropan-2-ol (2R,3R)-2,3-dihydroxysuccinate exerts its effects involves interactions with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with proteins and enzymes, influencing their activity. The trifluoromethyl group can enhance the compound’s stability and bioavailability, making it a valuable tool in drug development .

Comparison with Similar Compounds

Similar Compounds

    (S)-3-Amino-1,1,1-trifluoro-2-methylpropan-2-ol: Lacks the succinate moiety but shares similar functional groups.

    (2R,3R)-2,3-Dihydroxysuccinic acid: Contains the succinate moiety but lacks the trifluoromethyl and amino groups.

Uniqueness

(S)-3-Amino-1,1,1-trifluoro-2-methylpropan-2-ol (2R,3R)-2,3-dihydroxysuccinate is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This combination allows for diverse applications and makes it a valuable compound in various fields of research .

Properties

Molecular Formula

C8H14F3NO7

Molecular Weight

293.19 g/mol

IUPAC Name

(2S)-3-amino-1,1,1-trifluoro-2-methylpropan-2-ol;(2R,3R)-2,3-dihydroxybutanedioic acid

InChI

InChI=1S/C4H8F3NO.C4H6O6/c1-3(9,2-8)4(5,6)7;5-1(3(7)8)2(6)4(9)10/h9H,2,8H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t3-;1-,2-/m01/s1

InChI Key

CWRLZKYQXSRQQK-CGSHOFOJSA-N

Isomeric SMILES

C[C@](CN)(C(F)(F)F)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O

Canonical SMILES

CC(CN)(C(F)(F)F)O.C(C(C(=O)O)O)(C(=O)O)O

Origin of Product

United States

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